2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
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Description
2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 328.387. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is the TrkA kinase . TrkA kinase is a receptor tyrosine kinase that plays a crucial role in the differentiation and survival of certain neurons .
Mode of Action
The compound acts as an inhibitor of TrkA kinase . By binding to the kinase, it prevents the phosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of TrkA kinase affects several biochemical pathways. These include pathways involved in pain perception, cancer progression, inflammation, neurodegenerative diseases, and certain infectious diseases . The compound can also affect pathways related to Sjogren’s syndrome, endometriosis, diabetic peripheral neuropathy, prostatitis, pelvic pain syndrome, and diseases related to an imbalance of the regulation of bone remodeling .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA kinase. This inhibition can lead to a decrease in the survival and differentiation of certain neurons, potentially impacting diseases such as neurodegenerative disorders and certain types of cancer .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWLAXJRPVDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.